molecular formula C7H8N2S B6162397 2,6-dimethylimidazo[2,1-b][1,3]thiazole CAS No. 102410-24-2

2,6-dimethylimidazo[2,1-b][1,3]thiazole

Cat. No.: B6162397
CAS No.: 102410-24-2
M. Wt: 152.22 g/mol
InChI Key: VWHQYKUWPFOEHP-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[2,1-b][1,3]thiazole is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery . The imidazo[2,1-b]thiazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological profiles and ease of synthetic modification . This specific dimethylated derivative serves as a versatile precursor for the generation of novel compounds, with its structure allowing for further functionalization, notably at the C-5 position, to create diverse chemical libraries . Researchers extensively utilize this core structure to develop new molecules with potential pharmacological activities, including antibacterial, antifungal, antitubercular, antiviral, anti-inflammatory, and anticancer properties . The scaffold's broad applicability is underscored by its presence in clinically used drugs, highlighting its outstanding role in drug discovery . This product is intended for research and further manufacturing applications only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102410-24-2

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H8N2S/c1-5-3-9-4-6(2)10-7(9)8-5/h3-4H,1-2H3

InChI Key

VWHQYKUWPFOEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(SC2=N1)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,6 Dimethylimidazo 2,1 B 1 2 Thiazole and Its Analogues

General Synthetic Routes to Imidazo[2,1-b]mdpi.comsciforum.netthiazoles

Cyclization reactions represent the most fundamental and widely employed strategy for constructing the fused imidazo[2,1-b] mdpi.comsciforum.netthiazole (B1198619) ring system. These methods typically involve the formation of the imidazole (B134444) ring onto a pre-existing thiazole moiety.

One of the most efficient and traditional methods for the synthesis of imidazo[2,1-b]thiazoles is the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound, such as an α-halo ketone or α-haloester. researchgate.net This reaction, a variation of the Hantzsch thiazole synthesis, generally proceeds through the initial nucleophilic attack of the endocyclic nitrogen atom of the 2-aminothiazole on the electrophilic carbon of the α-halo ketone. electronicsandbooks.comresearchgate.net This is followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic system. nih.gov

The versatility of this method has been demonstrated in the synthesis of a broad range of substituted imidazo[2,1-b]thiazoles. electronicsandbooks.com For instance, various phenacyl bromides have been reacted with 2-aminothiazole derivatives in refluxing ethanol to produce the corresponding 6-arylimidazo[2,1-b]thiazoles. nih.gov To enhance the environmental friendliness of this reaction, polyethylene glycol-400 (PEG-400) has been successfully utilized as a biodegradable and recyclable green reaction medium and catalyst for the reaction between α-bromo aralkyl ketones and 2-aminothiazole derivatives. researchgate.net

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern synthetic chemistry, offering advantages in terms of atom economy, simplicity, and reduced waste. mdpi.comsciforum.net Isocyanide-based MCRs (I-MCRs) are particularly effective for the synthesis of nitrogen-containing heterocycles. mdpi.com

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an I-MCR used for the synthesis of imidazo-fused heterocycles. sciforum.netdoaj.org This reaction involves the one-pot condensation of an amidine-containing heterocycle (such as 2-aminothiazole), an aldehyde, and an isocyanide. researchgate.net The GBBR provides a greener alternative to traditional methods, often proceeding with high efficiency and without the need for metal catalysts. mdpi.comsciforum.net

A recent study demonstrated the synthesis of novel imidazo[2,1-b]thiazole (B1210989) derivatives by reacting 3-formylchromone, 2-aminothiazole, and a variety of isocyanides. mdpi.com The reaction conditions were optimized, with the best results obtained using toluene as the solvent at 100 °C, which afforded the desired products in good yields. mdpi.comsciforum.net

Table 1: Synthesis of Imidazo[2,1-b]thiazole Derivatives via Groebke–Blackburn–Bienaymé Reaction (GBBR) mdpi.com

EntryIsocyanide ComponentSolventTemperature (°C)Time (min)Yield (%)
1tert-butyl isocyanideToluene1003078
2cyclohexyl isocyanideToluene1003077
3benzyl isocyanideToluene1003076
44-methoxybenzyl isocyanideToluene1003074
53,4-dimethoxyphenethyl isocyanideToluene1003075

Tandem reactions, where multiple bond-forming steps occur sequentially in a single synthetic operation, provide an elegant and efficient pathway to complex molecules from simple starting materials. A tandem process involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization has been reported for the synthesis of related fused heterocyclic systems. nih.gov

Another effective strategy involves the intramolecular cyclization of suitably functionalized precursors. For example, imidazo[2,1-b]thiazoles can be synthesized from 2-mercaptoimidazoles and propargyl tosylates. researchgate.net This transformation is believed to proceed via an initial intermolecular S-propargylation, which is then followed by a 5-exo-dig cyclization and double-bond isomerization to furnish the final product. researchgate.net Similarly, the intramolecular cyclization of 2-alkynylthioimidazoles, catalyzed by gold chloride (AuCl), has been shown to selectively produce related fused thiazine systems through a 6-endo-dig pathway. bohrium.com The principle of intramolecular amidation has also been applied to construct novel imidazo[2,1-b] mdpi.comsciforum.netthiazole fused diazepinones. researchgate.net

The modification of a pre-formed heterocyclic core is another important strategy for generating libraries of analogs for structure-activity relationship studies.

While derivatization of the imidazo[2,1-b]thiazole system is a common strategy, modifications directly on the thiazole portion of the fused ring system are less frequently reported in the literature. Synthetic efforts have predominantly focused on substitutions at the imidazole ring. For instance, studies on the related imidazo[2,1-b] mdpi.comsciforum.netdoaj.orgthiadiazole scaffold show that electrophilic substitution reactions, such as bromination and iodination, occur selectively at the C5 position of the imidazole ring. nih.gov Similarly, the synthesis of hydrazone derivatives from 2,6-dimethylimidazo-[2,1-b] mdpi.comsciforum.netdoaj.orgthiadiazole-5-carbohydrazide involves functionalization at the C5 position. nih.gov This suggests that the imidazole ring is more susceptible to electrophilic attack and subsequent modification compared to the thiazole ring in this fused system.

Derivatization from Precursor Systems

Modifications of the Imidazole Ring

The imidazole ring of the imidazo[2,1-b] rsc.orgmdpi.comthiazole scaffold is a key site for chemical modification, allowing for the introduction of various substituents that can influence the molecule's biological activity. Electrophilic substitution reactions are a common strategy to functionalize this ring. For instance, the C-5 position of the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole core is susceptible to electrophilic attack, enabling the introduction of different functional groups. This has been demonstrated in the synthesis of a series of potent and selective COX-2 inhibitors, where various amines were introduced at the C-5 position. nih.gov

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of 2,6-dimethylimidazo[2,1-b] rsc.orgmdpi.comthiazole are a significant class of compounds with potential biological applications. The synthesis of these derivatives typically starts from the corresponding carbohydrazide. A key intermediate, 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, is synthesized from the reaction of 2-aminothiazole with 2-chloroethylacetoacetate to form an ester, which is then treated with hydrazine hydrate. mdpi.com This carbohydrazide can then be reacted with various aldehydes and ketones to furnish a library of hydrazone derivatives. mdpi.comsciforum.net For example, a series of 6-methyl-N'-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazides have been synthesized and characterized. nih.gov

Formation of Ester and Carbonitrile Derivatives

The synthesis of ester and carbonitrile derivatives of 2,6-dimethylimidazo[2,1-b] rsc.orgmdpi.comthiazole provides further avenues for structural diversification. The carboxylic acid precursor, which can be obtained from the hydrolysis of the corresponding ester, is a versatile intermediate. While specific examples for the 2,6-dimethyl derivative are not extensively detailed in the provided search results, the general principles of organic synthesis can be applied. For instance, the carboxylic acid can be esterified under standard conditions using an alcohol and an acid catalyst. The formation of a carbonitrile could potentially be achieved from the corresponding aldehyde or by dehydration of an amide, which in turn can be synthesized from the carboxylic acid.

Green Chemistry Approaches in Imidazo[2,1-b]rsc.orgmdpi.comthiazole Synthesis, including Catalysis and Solvent-Free Conditions

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the imidazo[2,1-b] rsc.orgmdpi.comthiazole scaffold, several eco-friendly methods have been reported. One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification procedures. The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, has been utilized for the catalyst-free, one-pot synthesis of imidazo[2,1-b]thiazoles. mdpi.comsciforum.net

Microwave-assisted synthesis has also emerged as a green alternative, often leading to shorter reaction times and higher yields. A catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in aqueous media has been developed, highlighting a move towards more sustainable solvent choices. semanticscholar.org Furthermore, solvent-free reaction conditions represent a significant step in green synthesis. An efficient synthesis of imidazo[2,1-b] rsc.orgmdpi.comthiazines, a related heterocyclic system, has been achieved via a one-pot, three-component, and solvent-free reaction, suggesting the potential for similar approaches to be adapted for the synthesis of 2,6-dimethylimidazo[2,1-b] rsc.orgmdpi.comthiazole. researchgate.net A unique sustainable synthesis using microwave assistance in the presence of polyethylene glycol-400 (PEG-400) as a biodegradable and green reaction medium and catalyst has also been reported for imidazo[2,1-b]thiazole derivatives. researchgate.net

Specific Synthetic Strategies for 2,6-Dimethylimidazo[2,1-b]rsc.orgmdpi.comthiazole

The efficient synthesis of the core 2,6-dimethylimidazo[2,1-b] rsc.orgmdpi.comthiazole structure is crucial for the subsequent development of its derivatives. This involves the careful selection of starting materials and optimization of reaction conditions.

Synthesis of Key Intermediates

The primary synthetic route to the 2,6-dimethylimidazo[2,1-b] rsc.orgmdpi.comthiazole scaffold involves the condensation of a 2-aminothiazole derivative with a suitable carbonyl compound. A key intermediate in the synthesis of many derivatives is ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. This ester is prepared by the reaction of 2-aminothiazole with 2-chloroethylacetoacetate in a solvent such as 1,2-dimethoxyethane at elevated temperatures. mdpi.com This ester can then be converted to the corresponding carbohydrazide, 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, by treatment with hydrazine hydrate under reflux conditions. mdpi.com This carbohydrazide is a versatile building block for the synthesis of hydrazones and other derivatives.

Another important class of intermediates are α-haloketones. For instance, α-bromo-4-(methylsulfonyl)acetophenone is a key intermediate in the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives. This intermediate is prepared by the bromination of 4-(methylsulfonyl)acetophenone. nih.gov The reaction of such α-haloketones with 2-aminothiazole leads to the formation of the fused imidazo[2,1-b] rsc.orgmdpi.comthiazole ring system.

Optimized Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and purity of the final products. For the synthesis of imidazo[2,1-b]thiazole derivatives, various parameters such as solvent, temperature, and catalyst are crucial. In the synthesis of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, the reaction is typically carried out in 1,2-dimethoxyethane at 90 °C. mdpi.com The subsequent conversion to the carbohydrazide is performed under reflux conditions. mdpi.com

For the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole, the cyclization of α-bromo-4-(methylsulfonyl)acetophenone with 2-aminothiazole is a key step. The subsequent functionalization at the C-5 position via a Mannich-type reaction involves specific conditions that can be optimized for different amine substrates. nih.gov The use of microwave irradiation and catalyst-free conditions in green synthetic approaches often leads to optimized reaction times and improved yields. mdpi.comsemanticscholar.org For example, in the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[2,1-b]thiazoles, optimizing the solvent and temperature can significantly improve the yield, with toluene at 100 °C providing a 78% yield in one reported case. mdpi.com

Below is a table summarizing some of the key synthetic reactions and their reported yields.

Starting MaterialsProductReaction ConditionsYield (%)Reference
2-Aminothiazole, 2-ChloroethylacetoacetateEthyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate1,2-Dimethoxyethane, 90 °CNot specified mdpi.com
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, Hydrazine hydrate6-Methylimidazo[2,1-b]thiazole-5-carbohydrazideRefluxNot specified mdpi.com
2-Aminothiazole, α-Haloaryl ketonesImidazo[2,1-b]thiazole derivativesPolyethylene glycol-400, MicrowaveNot specified researchgate.net
2-Aminobenzothiazole, α-HaloketonesBenzo[d]imidazo[2,1-b]thiazolesWater, Microwave, Catalyst-freeNot specified semanticscholar.org
2-Aminothiazole, 3-Formylchromone, IsocyanidesImidazo[2,1-b]thiazole derivativesToluene, 100 °C, 30 min74-78 mdpi.com

Synthesis of Imidazo[2,1-b]nih.govmdpi.comresearchgate.netthiadiazole Analogues and Related Fused Systems

The synthesis of imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole analogues, a class of fused heterocyclic compounds, has garnered significant attention due to their diverse chemical properties and potential applications. Various synthetic strategies have been developed to construct this scaffold, primarily involving the condensation of 2-amino-1,3,4-thiadiazole derivatives with α-halocarbonyl compounds. These methodologies allow for the introduction of a wide range of substituents on the imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole core, enabling the generation of diverse chemical libraries.

A prevalent method for the synthesis of 2,6-disubstituted imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazoles involves a one-pot condensation reaction. researchgate.net This approach utilizes 5-substituted-1,3,4-thiadiazole-2-amines and substituted phenacyl bromides, which are refluxed in dry ethanol to yield the desired products. researchgate.net The requisite 5-substituted-1,3,4-thiadiazole-2-amines can be prepared beforehand through the cyclization of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride. researchgate.net

Another well-established route involves the reaction of 2-amino-5-R-1,3,4-thiadiazoles with bromoacetone in an alcoholic solvent. This reaction initially forms a 2-imino-3-acetonyl-5-R-2,3-dihydro-1,3,4-thiadiazole intermediate, which upon heating in water, cyclizes to afford the corresponding 2-R-6-methylimidazo[2,1-b]thiadiazole. researchgate.net Similarly, reacting 2-amino-1,3,4-thiadiazole with various phenacyl bromides in alcohol is a common method to produce a series of imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazoles. researchgate.net The resulting hydrobromide salt is typically neutralized with an aqueous solution of sodium carbonate to yield the free base. researchgate.net

The versatility of the imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole scaffold allows for further functionalization. For instance, electrophilic substitution reactions, such as bromination with bromine or iodination with iodine monochloride, have been shown to occur at the 5-position of the imidazole ring. mdpi.com This reactivity provides a pathway to introduce additional diversity into the molecular structure.

The synthesis of more complex analogues has also been reported. For example, novel 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole-5-carbohydrazides have been synthesized from 2,6-dimethylimidazo-[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole-5-carbohydrazide. researchgate.netnih.gov Furthermore, three series of imidazole-fused imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole analogues have been successfully synthesized, demonstrating the modularity of these synthetic approaches. nih.gov

A summary of synthetic approaches for some imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole analogues is presented in the table below.

Starting Material 1Starting Material 2Key Reaction ConditionsProduct
5-Substituted-1,3,4-thiadiazole-2-amineSubstituted phenacyl bromideReflux in dry ethanol2,6-Disubstituted imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole
2-Amino-5-R-1,3,4-thiadiazoleBromoacetoneReaction in alcohol followed by heating in water2-R-6-Methylimidazo[2,1-b]thiadiazole
2-Amino-1,3,4-thiadiazolePhenacyl bromidesReflux in alcohol, followed by neutralization6-Aryl-2-substituted-imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole
2-Aryl-2H-1,2,3-triazole-4-carboxylic acidsThiosemicarbazideReaction to form 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazole, followed by reaction with phenacyl bromides6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles
2,6-Dimethylimidazo-[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole-5-carbohydrazideSubstituted aldehydes/ketonesCondensation2,6-Dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole-5-carbohydrazides

These synthetic methodologies provide a robust platform for the creation of a wide array of imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole analogues, facilitating the exploration of their chemical and biological properties.

Spectroscopic Characterization Techniques for Imidazo 2,1 B 1 2 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of imidazo[2,1-b] nih.govnih.govthiazole (B1198619) derivatives, offering deep insights into the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy is instrumental in identifying the protons within the imidazo[2,1-b] nih.govnih.govthiazole core and its substituents. For the parent 2,6-dimethylimidazo[2,1-b] nih.govnih.govthiazole, the methyl protons typically appear as singlets. For instance, in derivatives like 1-(6-methylimidazo[2,1-b]thiazol-5-yl)-3-phenylurea, the methyl protons at the 6-position (CH₃) resonate around 2.09 ppm. mdpi.com The protons on the thiazole and imidazole (B134444) rings exhibit characteristic chemical shifts. For example, in N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, the aromatic protons of the imidazothiazole moiety appear in the range of 6.85-8.20 ppm. mdpi.com

In more complex derivatives, the coupling patterns and chemical shifts provide a detailed map of the proton environment. For example, in a series of (imidazo[2,1-b]thiazol-2-yl)(piperazin-1-yl)methanone derivatives, the imidazo[2,1-b]thiazole (B1210989) protons typically appear as singlets or doublets in the aromatic region of the spectrum. nih.gov

Table 1: Selected ¹H-NMR Data for Imidazo[2,1-b] nih.govnih.govthiazole Derivatives

Compound Solvent Chemical Shift (δ) ppm and Multiplicity
1-(6-Methylimidazo[2,1-b]thiazol-5-yl)-3-phenylurea - 2.09 (s, 3H, -CH₃), 6.92 (t, J = 7.5 Hz, 1H, Ar-H), 7.08 (d, J = 4.5 Hz, 1H, Ar-H), 7.22 (t, J = 7.4 Hz, 1H, Ar-H), 7.42 (d, J = 7.8 Hz, 2H, Ar-Hs), 7.53 (d, J = 5.0 Hz, 1H, Ar-H) mdpi.com
1-(6-Methylimidazo[2,1-b]thiazol-5-yl)-3-(p-tolyl)urea - 2.14 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃), 7.08 (d, J = 8.0 Hz, 2H, Ar-Hs), 7.13 (d, J = 4.4 Hz, 1H, Ar-H), 7.36 (d, J = 7.8 Hz, 2H, Ar-Hs), 7.57 (d, J = 4.4 Hz, 1H, Ar-H) mdpi.com
N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide - 2.62 (s, 3H, -CH₃), 6.85 (s, 1H, Ar-H), 7.42–7.46 (m, 2H, Ar-Hs), 7.56 (s, 1H, Ar-H), 8.20 (s, 1H, Ar-H) mdpi.com
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone DMSO-d₆ 8.03 (s, 1H), 7.76 (d, J = 8.6 Hz, 2H), 7.65 (s, 2H), 7.62 (s, 1H), 7.47 (d, J = 8.0 Hz, 2H), 6.94 (d, J = 8.6 Hz, 2H), 3.77 (s, 7H), 3.01 (s, 4H), 2.41 (s, 3H) nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides valuable information on the carbon framework of imidazo[2,1-b] nih.govnih.govthiazole derivatives. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of their electronic environment. For instance, in 1-(6-methylimidazo[2,1-b]thiazol-5-yl)-3-phenylurea, the methyl carbon (-CH₃) appears at approximately 13.36 ppm. mdpi.com The carbons of the imidazo[2,1-b]thiazole core resonate at distinct positions, which can be used to confirm the structure. nih.govnih.govmdpi.com

The analysis of a series of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives showed characteristic signals for the imidazothiazole ring system, which were confirmed by 1H-13C COSY experiments. nih.gov

Table 2: Selected ¹³C-NMR Data for Imidazo[2,1-b] nih.govnih.govthiazole Derivatives

Compound Solvent Chemical Shift (δ) ppm
1-(6-Methylimidazo[2,1-b]thiazol-5-yl)-3-phenylurea - 13.36 (-CH₃), 112.05, 118.63, 118.98 (3C), 122.48, 129.21 (2C), 137.23, 140.25, 144.81, 154.18 (>C=O) mdpi.com
1-(6-Methylimidazo[2,1-b]thiazol-5-yl)-3-(p-tolyl)urea - 13.35 (-CH₃), 20.87 (-CH₃), 112.05, 118.70, 118.98, 119.13 (2C), 129.60 (2C), 131.32, 137.19, 137.65, 144.79, 154.20 (>C=O) mdpi.com
N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide - 13.36 (-CH₃), 112.07 (2C), 115.59, 115.76 (2C), 118.58, 118.98, 120.82, 136.62, 137.29, 144.84, 154.29, 156.98 (C=O), 158.87 (C=O) mdpi.com
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone DMSO-d₆ 158.6, 158.5, 147.5, 146.2, 143.8, 132.0, 129.9, 127.5, 126.6, 126.0, 124.0, 116.4, 114.0, 108.9, 55.0, 45.6, 21.0 nih.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Substituted Analogues

While not applicable to the parent 2,6-dimethylimidazo[2,1-b] nih.govnih.govthiazole, ¹⁹F-NMR is a powerful tool for characterizing fluorinated derivatives. This technique is highly sensitive to the local electronic environment of the fluorine atom, providing valuable structural information. For instance, in studies involving the synthesis of various fluorinated imidazo[2,1-b]thiazole analogs, ¹⁹F-NMR would be crucial for confirming the position and electronic environment of the fluorine substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in imidazo[2,1-b] nih.govnih.govthiazole derivatives. nih.govmdpi.comsciforum.netresearchgate.netresearchgate.net The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds. For example, in 1-(6-methylimidazo[2,1-b]thiazol-5-yl)-3-phenylurea, the C=O stretching vibration is observed around 1639 cm⁻¹, while the N-H stretching vibrations appear at 3263 and 3290 cm⁻¹. mdpi.com The presence of the imidazo[2,1-b] nih.govnih.govthiazole core is also indicated by characteristic bands in the fingerprint region. sciforum.net

Table 3: Selected IR Absorption Bands for Imidazo[2,1-b] nih.govnih.govthiazole Derivatives

Compound Functional Group Wavenumber (cm⁻¹)
1-(6-Methylimidazo[2,1-b]thiazol-5-yl)-3-phenylurea C=O 1639 mdpi.com
N-H 3263, 3290 mdpi.com
1-(6-Methylimidazo[2,1-b]thiazol-5-yl)-3-(p-tolyl)urea C=O 1701 mdpi.com
N-H 3267, 3360 mdpi.com
N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide C=O 1705 mdpi.com
N-H 3116, 3383 mdpi.com
5-Methoxy-3-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl]-5-methoxy-1H-indole N-H 3604 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of imidazo[2,1-b] nih.govnih.govthiazole derivatives. sciforum.netresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For example, in the analysis of various imidazo[2,1-b]thiazole derivatives, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the compound. nih.gov

Table 4: Selected Mass Spectrometry Data for Imidazo[2,1-b] nih.govnih.govthiazole Derivatives

Compound Ionization Method Calculated m/z Found m/z
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone ESI 483.11552 [M+H]⁺ 483.11409 [M+H]⁺ nih.gov
(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)methanone ESI 523.18321 [M+H]⁺ 523.18172 [M+H]⁺ nih.gov
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone ESI 497.13117 [M+H]⁺ 497.12979 [M+H]⁺ nih.gov
(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)methanone ESI 543.12859 [M+H]⁺ 543.12754 [M+H]⁺ nih.gov
N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Anal. C, 44.57; H, 2.49; N, 17.33 C, 44.30; H, 2.36; N, 17.37 mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline imidazo[2,1-b] nih.govnih.govthiazole derivatives. nih.govresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. Crystal structure analysis of various imidazo[2,1-b]thiazole derivatives has been used to unambiguously confirm their structures. nih.govresearchgate.net For instance, the crystal structure of 5,6-dimethylimidazo[2,1-b]-1,3,4-thiadiazole and its hydrobromide salt confirmed the site of protonation. rsc.org Similarly, the crystal structure of a trinuclear Cu(II)-thiazolidine complex revealed the coordination environment of the metal centers and the binding mode of the thiazolidine (B150603) ligand. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), and occasionally sulfur (S) and halogens. The experimental results are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as crucial evidence for the purity and structural integrity of the synthesized molecule. In the characterization of imidazo[2,1-b] nih.govrsc.orgthiazole derivatives, elemental analysis is a standard and indispensable step to confirm that the desired chemical transformation has occurred and that the final product has the correct empirical and molecular formula.

Research in this field consistently utilizes elemental analysis to validate the structures of novel imidazo[2,1-b] nih.govrsc.orgthiazole compounds. For instance, in the synthesis of a series of bioactive imidazo[2,1-b]thiazole derivatives, elemental analysis was performed to confirm the composition of the target molecules. The experimentally determined percentages of carbon, hydrogen, and nitrogen showed excellent agreement with the calculated values, thereby verifying the successful synthesis of the proposed structures. nih.gov

Specific examples from the literature highlight the precision of this technique. For the compound 6-(4-Bromophenyl)-N²-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazide, the calculated elemental composition was C, 51.80%; H, 4.11%; and N, 13.43%. The experimental findings were C, 51.56%; H, 3.78%; and N, 13.39%, which are in close alignment. nih.gov Similarly, for 6-(4-Bromophenyl)-N²-(cyclohexylidene)imidazo[2,1-b]thiazole-3-acetohydrazide, the theoretical values were C, 52.90%; H, 4.44%; and N, 12.99%, while the found values were C, 52.44%; H, 4.02%; and N, 13.11%. nih.gov

The utility of elemental analysis extends across a wide array of imidazo[2,1-b]thiazole-based structures. Even in more complex heterocyclic systems incorporating the thiazole ring, this method is vital for structural elucidation. For example, the analysis of 2-(2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-(naphthalen-2-yl)-5-(phenyldiazenyl)thiazole yielded experimental values of C, 68.11%; H, 4.46%; and N, 21.03%. These results correspond closely to the calculated values of C, 68.16%; H, 4.58%; and N, 21.20%, thus confirming its composition. nih.gov

The structures of newly synthesized compounds in various studies are frequently established through a combination of spectroscopic methods, with elemental analysis providing the foundational confirmation of elemental ratios. researchgate.net This compositional verification is a prerequisite before proceeding with further structural analysis by techniques like NMR, IR, and mass spectrometry, or for subsequent biological activity screening.

Below is a data table summarizing the elemental analysis findings for several imidazo[2,1-b]thiazole and related thiazole derivatives from research studies.

Table 1: Elemental Analysis Data for Imidazo[2,1-b]thiazole and Related Derivatives

Compound Name Molecular Formula Element Calculated (%) Found (%) Source
6-(4-Bromophenyl)-N²-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazide C₁₈H₁₇BrN₄OS C 51.80 51.56 nih.gov
H 4.11 3.78 nih.gov
N 13.43 13.39 nih.gov
6-(4-Bromophenyl)-N²-(cyclohexylidene)imidazo[2,1-b]thiazole-3-acetohydrazide C₁₉H₁₉BrN₄OS C 52.90 52.44 nih.gov
H 4.44 4.02 nih.gov
N 12.99 13.11 nih.gov
2-(2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-(naphthalen-2-yl)-5-(phenyldiazenyl)thiazole C₃₀H₂₄N₈S C 68.16 68.11 nih.gov
H 4.58 4.46 nih.gov
N 21.20 21.03 nih.gov
(2,6-dimethylimidazo[2,1-b] nih.govrsc.orgthiazol-5-yl)methanamine C₈H₁₁N₃S C 53.01 - uni.lu
H 6.12 - uni.lu
N 23.18 - uni.lu
S 17.69 - uni.lu
(2,6-dimethylimidazo[2,1-b] nih.govrsc.orgthiazol-5-yl)-n-methylmethanamine hydrochloride C₉H₁₄ClN₃S C 46.24 - sigmaaldrich.com
H 6.04 - sigmaaldrich.com
Cl 15.17 - sigmaaldrich.com
N 17.97 - sigmaaldrich.com

Table 2: List of Compound Names

Compound Name
2,6-dimethylimidazo[2,1-b] nih.govrsc.orgthiazole
6-(4-Bromophenyl)-N²-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazide
6-(4-Bromophenyl)-N²-(cyclohexylidene)imidazo[2,1-b]thiazole-3-acetohydrazide
2-(2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-(naphthalen-2-yl)-5-(phenyldiazenyl)thiazole
(2,6-dimethylimidazo[2,1-b] nih.govrsc.orgthiazol-5-yl)methanamine

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like those based on the imidazo[2,1-b]thiazole (B1210989) core.

DFT calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-311G(d,p), are employed to determine the most stable three-dimensional conformation of a molecule. nih.gov This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. For related heterocyclic systems, these theoretically optimized parameters have shown good agreement with experimental values obtained from techniques like X-ray crystallography. nih.gov

The electronic structure is also elucidated, revealing the distribution of electrons within the molecule. This information is fundamental, as it influences the molecule's reactivity, polarity, and intermolecular interactions. nih.gov For instance, studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have used DFT to analyze their molecular structure and molecular electrostatic surface potential (MESP), which highlights electron-rich and electron-poor regions that are key to understanding binding affinities and reactivity. nih.gov

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules. Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-Transform Infrared (FT-IR) spectra to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.netnih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and verifying the identity of synthesized compounds. researchgate.net

For example, in studies of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole derivatives, characteristic FT-IR and NMR signals were reported, confirming their chemical composition. nih.gov

Table 1: Selected Experimental Spectroscopic Data for a 2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivative nih.gov

Spectrum TypeSignalAssignment
FT-IR (cm⁻¹) 3314, 3157N-H stretching
1572, 1487C=N, C=C stretching
1324, 1165S=O stretching (sulfonamide)
¹H NMR (δ ppm) 8.60 (d)Aromatic H
7.89 (d)Aromatic H
2.36 (s)-CH₃
¹³C NMR (δ ppm) 149.13, 144.16Imidazo[2,1-b]thiazole carbons
130.02, 129.63Phenyl carbons
21.35-CH₃ carbon

This table presents data for a related, more complex derivative to illustrate the types of spectroscopic properties analyzed. Data is sourced from reference nih.gov.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. semanticscholar.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability; a smaller gap generally implies higher chemical reactivity. mdpi.comsci-hub.se

DFT studies on related thiazole (B1198619) structures show that the HOMO is often distributed over the electron-donor portions of the molecule, while the LUMO is localized on the electron-acceptor moieties. mdpi.comsemanticscholar.org This separation facilitates intramolecular charge transfer. researchgate.net For instance, DFT analysis of some 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives revealed that halogenated compounds exhibited a larger HOMO-LUMO gap, suggesting greater chemical stability compared to derivatives with electron-donating groups. nih.gov

Table 2: Predicted Electronic Properties of Substituted Benzo[d]imidazo[2,1-b]thiazole Derivatives nih.gov

Compound DerivativeSubstituentHOMO-LUMO Gap (ΔE in eV)Reactivity Indication
5a Methoxy (-OCH₃)3.86Highest Reactivity
5f Dichloro (-Cl, -Cl)4.24Increased Chemical Stability

This table shows calculated HOMO-LUMO gap values for related derivatives to demonstrate the influence of substituents on electronic properties. Data is sourced from reference nih.gov.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations place the ligand into the active site of a target protein, exploring various conformations and orientations to find the most favorable binding mode. physchemres.org This process identifies the key amino acid residues within the binding pocket that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic contacts, and pi-cation interactions, which stabilize the ligand-receptor complex. nih.gov For example, docking studies of imidazo[2,1-b]thiazole-thiadiazole conjugates with the Glypican-3 (GPC-3) protein identified hydrogen bonding with the SER136 residue and pi-cation interactions with ARG197 as critical for binding. nih.gov

A primary output of molecular docking is the prediction of binding affinity, a score that estimates the strength of the interaction between the ligand and the protein target. nih.gov This value, commonly expressed in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value signifies a stronger and more favorable binding interaction. nih.gov

Studies on various imidazo[2,1-b]thiazole and related imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivatives have demonstrated their potential to bind to various protein targets with high affinity. nih.govbiointerfaceresearch.com These predictions help prioritize compounds for further experimental testing. biointerfaceresearch.com

Table 3: Predicted Binding Affinities of Imidazo[2,1-b]thiazole/thiadiazole Derivatives Against Various Protein Targets

Derivative ClassProtein TargetPredicted Binding Affinity Range (kcal/mol)Reference
Imidazo[2,1-b]thiazole-thiadiazole conjugatesGlypican-3 (GPC-3)-6.90 to -10.30 nih.gov
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamidesDprE1 enzyme-5.9 to -6.2 nih.gov
N-(5-morpholino-2-arylimidazo[2,1-b] nih.govmdpi.comnih.govthiadiazol-6-yl)carboxamidesFer kinase-8.8 to -8.9 biointerfaceresearch.com
Imidazo[2,1-b]-1,3,4 thiadiazole derivativesHIV-1 proteaseDock scores from -89.44 to -117.20 researchgate.net

This table compiles data from several studies on related scaffolds to show the application of docking in predicting binding affinities.

Computational Mechanistic Insights for Biological Activities

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential mechanisms behind the biological activities of imidazo[2,1-b]thiazole derivatives. bohrium.comnih.gov These techniques predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme, to form a stable complex. physchemres.org By understanding these binding modes, researchers can rationalize the compound's biological activity and design more potent and selective analogs.

Molecular docking simulations have been widely applied to understand how these compounds exert their effects. For instance, studies have explored the interactions of imidazo[2,1-b]thiazole derivatives with various biological targets:

Anticancer Activity: Docking studies on novel imidazo[2,1-b]thiazole-thiadiazole conjugates against Glypican-3 protein (GPC-3), a target in hepatocellular carcinoma, revealed strong binding affinities. The most potent compounds exhibited binding energies as low as -10.30 kcal/mol, indicating a high degree of interaction within the protein's active site. nih.gov Other studies have identified compounds that show potent activity against breast cancer cell lines (MCF-7) by targeting receptors like EGFR and HER2. nih.gov

Antimicrobial and Antitubercular Activity: To understand their antimycobacterial properties, the most active imidazo[2,1-b]thiazole derivatives were docked into the active site of Mycobacterium tuberculosis (Mtb) Pantothenate synthetase. rsc.org The results of these simulations help to explain the selective inhibition of Mtb by these compounds. rsc.org Similarly, docking has been used to forecast the potential of chalcone-based imidazo[2,1-b]thiazole derivatives as antimicrobial agents, with the in silico results confirming the in vitro antibacterial findings. bohrium.com

Anti-inflammatory Activity: For a series of new imidazo[2,1-b]thiazole analogs designed as COX-2 inhibitors, molecular modeling was used to rationalize their potent and selective activity. The data indicated that the type and size of the amine substituent on the imidazo[2,1-b]thiazole ring affected both the potency and selectivity of COX-2 inhibition. nih.gov

Antioxidant Activity: To explore the antioxidant mechanism of novel imidazo[2,1-b]thiazole derivatives, docking studies were performed targeting the active site of Human peroxiredoxin 5. nih.gov

These studies collectively demonstrate the power of computational methods to provide a detailed picture of the molecular interactions underpinning the biological activity of the imidazo[2,1-b]thiazole scaffold.

Derivative ClassBiological TargetKey FindingsReference
Imidazo[2,1-b]thiazole-thiadiazole conjugatesGlypican-3 protein (GPC-3)Strong binding affinities (up to -10.30 kcal/mol) were observed, suggesting potential as drugs against hepatocellular carcinoma. nih.gov
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamidesPantothenate synthetase (Mtb)Docking and dynamics studies revealed putative binding patterns and stability of the protein-ligand complex, explaining antimycobacterial activity. rsc.org
Imidazo[2,1-b]thiazole analogs with methyl sulfonylCyclooxygenase-2 (COX-2)Modeling rationalized the high potency (IC50 = 0.08 µM for the best compound) and selectivity for COX-2. nih.gov
Oxo-hydrazone and spirocondensed-thiazolidine derivativesHuman peroxiredoxin 5Docking studies explored possible interactions with the receptor to explain observed antioxidant activity. nih.gov
Chalcone-based imidazo[2,1-b]thiazole derivativesBacterial proteinsComputational results for antimicrobial potential were well-confirmed by in vitro antibacterial data. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net These models are powerful tools in medicinal chemistry for predicting the activity of newly designed compounds and for optimizing lead structures. physchemres.orgresearchgate.netlaccei.org

For thiazole derivatives, both 2D and 3D-QSAR models have been developed to understand their antimicrobial activity. researchgate.net In a typical QSAR study, a dataset of molecules with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netnih.gov

Key aspects of QSAR modeling for thiazole derivatives include:

Model Development: Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN) methods are often employed to build the models. researchgate.net

Statistical Validation: The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A statistically significant 2D-QSAR model for the antibacterial activity of aryl thiazole derivatives showed an r² of 0.9521 and a q² of 0.8619. researchgate.net

Descriptor Analysis: The models identify key molecular descriptors—numerical values that characterize the chemical structure—that influence activity. For thiazole derivatives, 3D-QSAR models have shown that electrostatic effects predominantly determine binding affinities. researchgate.net 2D-QSAR studies have identified topological descriptors like T_C_C_4 as major contributors to activity against Gram-positive bacteria. researchgate.net

These models provide valuable insights, suggesting that modifying the electrostatic properties or the steric bulk at specific positions on the thiazole ring system can enhance biological activity. nih.gov For example, a 3D-QSAR model for benzazole derivatives as topoisomerase II inhibitors revealed that electronegatively charged groups on the heterocyclic ring and bulky substituents on a phenyl ring could improve the activity. nih.gov

Compound ClassActivity ModeledModel TypeKey Statistical ParametersKey Findings/Important DescriptorsReference
Aryl Thiazole DerivativesAntimicrobial (G+ inhibition)2D-QSARr² = 0.9521, q² = 0.8619Topological descriptor T_C_C_4 was a major contributor. researchgate.net
Aryl Thiazole DerivativesAntimicrobial3D-QSAR (kNN-MFA)q² = 0.8283, pred_r² = 0.4868Electrostatic effects were found to be the dominant determinant of binding affinities. researchgate.net
Thiazole Derivatives5-Lipoxygenase (5-LOX) inhibition2D-QSARr² = 0.626, test_r² = 0.621Model identified key descriptors like AATSC4c, GATS5s, and JGI4 for predicting anti-inflammatory activity. laccei.org
Benzazole DerivativesTopoisomerase II inhibition3D-QSAR (CoMFA)r² = 0.997, q² = 0.435Electronegatively charged substituents and bulky groups in specific positions were found to enhance activity. nih.gov

Advanced Computational Analyses (e.g., NCI, QTAIM)

Beyond docking and QSAR, more advanced computational analyses provide deeper insights into the electronic structure and non-covalent interactions that are crucial for molecular recognition and reactivity. Techniques like Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP) analysis, Non-Covalent Interaction (NCI) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are at the forefront of this exploration.

For a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, DFT and MESP studies were conducted to complement experimental findings. nih.gov

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure of molecules, providing information on orbital energies (like HOMO and LUMO), which are crucial for understanding chemical reactivity.

Molecular Electrostatic Potential (MESP): MESP analysis creates a color-coded map on the molecule's surface that illustrates the electrostatic potential. nih.gov This map is invaluable for identifying the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. For the imidazo[2,1-b]thiazole derivatives, MESP studies help to visualize the sites most likely to engage in hydrogen bonding or other electrostatic interactions with a biological target, thus guiding the rational design of more effective compounds. nih.gov

While specific studies explicitly labeled as NCI or QTAIM on 2,6-dimethylimidazo[2,1-b] bohrium.comresearchgate.netthiazole are not prominent in the literature, the principles they are based on—characterizing non-covalent interactions—are explored through these related DFT and MESP analyses. These advanced methods provide a fundamental understanding of the electronic properties that drive the biological and chemical behavior of the imidazo[2,1-b]thiazole scaffold.

Analysis TypeCompound ClassInformation GainedReference
DFT and MESP Study2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamidesProvided insights into electronic structure, reactivity, and identified nucleophilic/electrophilic sites for potential non-covalent interactions. nih.gov

Investigation of Biological Activities and Mechanisms of Action in Vitro and Cellular Focus

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The evaluation of the antiproliferative and cytotoxic properties of 2,6-dimethylimidazo[2,1-b] nih.govnih.govthiazole (B1198619) and its analogs is a critical first step in determining their potential as anticancer drugs. This is primarily conducted through in vitro screening assays against various human tumor cell lines.

In Vitro Screening Assays (e.g., NCI 3-cell line or 60 human tumor cell line panel, Sulforhodamine B (SRB) assay)

While specific data for the 2,6-dimethyl derivative is limited, studies on closely related 6-methylimidazo[2,1-b]thiazole (B1607133) derivatives have demonstrated significant cytotoxic activity. For instance, a series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides were evaluated against the MCF-7 breast cancer cell line using the Sulforhodamine B (SRB) assay. nih.gov This colorimetric assay determines cell density based on the measurement of cellular protein content and is a reliable method for cytotoxicity screening. nih.gov

Several compounds from this series exhibited potent activity against the MCF-7 cell line, with IC50 values in the low micromolar range. nih.gov

Compound IDSubstitution on Isatin MoietyIC50 (µM) against MCF-7
6b 5-Fluoro11.50 ± 0.52
6i 1-n-Butyl8.38 ± 0.62
6j 1-n-Butyl, 5-Fluoro11.67 ± 0.52
Sorafenib (Reference) -7.55 ± 0.40

Table 1: Antiproliferative activity of selected 6-methylimidazo[2,1-b]thiazole derivatives against the MCF-7 breast cancer cell line. nih.gov

These findings underscore the potential of the 6-methylimidazo[2,1-b]thiazole scaffold as a basis for the development of effective antiproliferative agents.

Cellular Mechanism Studies (In Vitro)

Understanding the cellular mechanisms through which 2,6-dimethylimidazo[2,1-b] nih.govnih.govthiazole derivatives exert their cytotoxic effects is crucial for their further development as cancer therapeutics. Research has focused on their ability to induce programmed cell death (apoptosis), perturb the cell cycle, and inhibit key enzymes involved in cancer progression.

Apoptosis is a critical pathway for eliminating cancerous cells. Studies on 6-methylimidazo[2,1-b]thiazole derivatives have shown a clear induction of apoptosis in cancer cells. One of the most active compounds, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (compound 6i ), was found to significantly increase the levels of pro-apoptotic proteins and caspases in MCF-7 cells. nih.gov

Specifically, treatment with compound 6i led to a marked increase in the expression of Bax, a key pro-apoptotic protein, and a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. Furthermore, the levels of caspase 8 and caspase 9, which are initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively, were elevated. nih.gov An increase in cytochrome C levels was also observed, indicating the involvement of the mitochondrial pathway of apoptosis. nih.gov

Apoptotic MarkerFold Change in Expression (Compound 6i vs. Control)
Bax 4.337
Bcl-2 0.359
Caspase 8 2.727
Caspase 9 4.947
Cytochrome C 2.420

Table 2: Effect of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6i) on the expression of apoptotic markers in MCF-7 cells. nih.gov

These results strongly suggest that the anticancer activity of these compounds is, at least in part, mediated by the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

In addition to inducing apoptosis, many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell growth arrest and death. The effect of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (compound 6i ) on the cell cycle of MCF-7 cells was investigated. nih.gov

The analysis revealed that treatment with compound 6i led to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This indicates that the compound interferes with the processes of cell division, leading to a halt at this checkpoint and subsequently triggering apoptosis.

Cell Cycle PhasePercentage of Cells (Control)Percentage of Cells (Treated with Compound 6i)
G2/M 11.31%27.07%

Table 3: Cell cycle analysis of MCF-7 cells treated with N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6i). nih.gov

The mitochondrion plays a central role in the intrinsic apoptotic pathway. A change in the mitochondrial membrane potential (ΔΨm) is often an early event in apoptosis. While specific data on the effect of 2,6-dimethylimidazo[2,1-b] nih.govnih.govthiazole on mitochondrial membrane potential is not available, studies on the broader class of imidazo[2,1-b]thiazoles suggest that these compounds can impact mitochondrial function. For instance, some thienylimidazo[2,1-b]thiazoles have been shown to inhibit mitochondrial NADH dehydrogenase (Complex I), a key component of the electron transport chain that maintains the mitochondrial membrane potential. nih.gov The disruption of this complex can lead to a decrease in ΔΨm, triggering the release of pro-apoptotic factors like cytochrome C.

A key strategy in modern cancer drug discovery is the targeting of specific enzymes that are crucial for tumor growth and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant target in cancer therapy as it plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

The inhibitory activity of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (compound 6i ) against VEGFR-2 was evaluated and found to be potent, with an IC50 value of 0.33 µM. nih.gov This indicates that the compound can effectively block the signaling pathway mediated by VEGFR-2, thereby potentially inhibiting tumor angiogenesis.

CompoundTarget EnzymeIC50 (µM)
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6i) VEGFR-20.33
Sorafenib (Reference) VEGFR-20.09

Table 4: Inhibitory activity of a 6-methylimidazo[2,1-b]thiazole derivative against VEGFR-2. nih.gov

The imidazo[2,1-b]thiazole (B1210989) core is a versatile heterocyclic system that has been extensively studied for its wide range of pharmacological activities. researchgate.netchemmethod.com Derivatives of this scaffold have been investigated for antibacterial, antifungal, antitubercular, and anti-inflammatory effects. mdpi.comresearchgate.netbrieflands.com

Antimicrobial Activities

The fusion of imidazole (B134444) and thiazole rings creates a structure with notable potential for antimicrobial drug development. chemmethod.com Studies have explored the efficacy of various derivatives against a spectrum of pathogenic microbes.

Derivatives of the imidazo[2,1-b]thiazole and the related imidazo[2,1-b] nih.govmdpi.combrieflands.comthiadiazole systems have demonstrated a range of in vitro antibacterial activities. For instance, a series of 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles were synthesized and tested against several bacterial strains. mdpi.comnih.gov The results showed slight to moderate activity against Pseudomonas aeruginosa and Escherichia coli, while the compounds were found to be inactive against Staphylococcus aureus. nih.gov

In another study, chalcone-based imidazo[2,1-b]thiazole derivatives were evaluated for their antibacterial potential against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. bio-conferences.org Similarly, newly synthesized imidazo[2,1-b]naphtha[2,1-d] nih.govmdpi.comthiazole derivatives showed antimicrobial activity against Escherichia coli, Streptococcus faecalis, Aeromonas hydrophila, and Staphylococcus aureus. uobaghdad.edu.iq Research into imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazolidine derivatives has also reported activity against selected Gram-positive and Gram-negative bacteria, highlighting the potential of this scaffold for treating genitourinary infections. researchgate.netnih.gov

A series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] nih.govmdpi.combrieflands.comthiadiazoles were screened for antibacterial activity against Escherichia coli and Bacillus cirrhosis. nih.gov Some thiazole derivatives have shown inhibitory effects against Proteus vulgaris, with one compound demonstrating a zone of inhibition of 22.1±0.2 mm and a Minimum Inhibitory Concentration (MIC) of 128 μg/ml. jums.ac.ir

Interactive Data Table: In Vitro Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound ClassBacterial StrainActivityReference
6-Aryl-imidazo[2,1-b]-1,3,4-thiadiazolesEscherichia coliSlight to Moderate mdpi.comnih.gov
6-Aryl-imidazo[2,1-b]-1,3,4-thiadiazolesPseudomonas aeruginosaSlight to Moderate mdpi.comnih.gov
6-Aryl-imidazo[2,1-b]-1,3,4-thiadiazolesStaphylococcus aureusInactive nih.gov
Imidazo[2,1-b]naphtha[2,1-d] nih.govmdpi.comthiazolesE. coli, S. faecalis, A. hydrophila, S. aureusActive uobaghdad.edu.iq
Imidazo[2,1-b] nih.govmdpi.combrieflands.comthiadiazolesEscherichia coli, Bacillus cirrhosisActive nih.gov

The antifungal potential of the imidazo[2,1-b]thiazole scaffold has been evaluated against various fungal pathogens. Synthesized derivatives of 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazole showed slight to moderate activity against Candida albicans. mdpi.comnih.gov Studies on other imidazo[2,1-b] nih.govmdpi.combrieflands.comthiadiazole derivatives also confirmed antifungal activity against Aspergillus niger and Penicillium wortmanni. nih.gov

Research on chalcone-based imidazo[2,1-b]thiazole derivatives has demonstrated their potential against Fusarium species. bio-conferences.org Furthermore, certain hydrazone derivatives of imidazo[2,1-b]naphtha[2,1-d] nih.govmdpi.comthiazole exhibited notable antifungal activity, affecting both spore germination and hyphal growth. uobaghdad.edu.iq The broad-spectrum potential of this class is underscored by studies on imidazo[2,1-b]thiazole derivatives showing activity against selected fungi relevant to genitourinary infections. nih.gov

Interactive Data Table: In Vitro Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives

Compound ClassFungal StrainActivityReference
6-Aryl-imidazo[2,1-b]-1,3,4-thiadiazolesCandida albicansSlight to Moderate mdpi.comnih.gov
Imidazo[2,1-b] nih.govmdpi.combrieflands.comthiadiazolesAspergillus niger, Penicillium wortmanniActive nih.gov
Chalcone-based imidazo[2,1-b]thiazolesFusarium sp.Active bio-conferences.org
Hydrazone-imidazo[2,1-b]naphtha[2,1-d] nih.govmdpi.comthiazolesFungi (spore germe, hyphae growth)Active uobaghdad.edu.iq

The imidazo[2,1-b]thiazole scaffold is a promising class of anti-tuberculosis agents. nih.gov Specifically, a series of 2,6-dimethyl-N-(aryl/arylmethyl)imidazo[2,1-b]thiazole-5-carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov One outstanding compound from this series, ND-11543, which features the 2,6-dimethylimidazo[2,1-b]thiazole core, demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) value of 0.0625 µM. nih.gov

Other related derivatives also showed significant activity. For instance, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 displayed an IC₅₀ of 2.32 μM against M. tuberculosis H37Ra. rsc.org Another compound from the same class, IT06, showed an IC₅₀ of 2.03 μM. rsc.org These compounds were noted for their selective inhibition of M. tuberculosis over a panel of non-tuberculous mycobacteria. rsc.org In a different study, a series of imidazo[2,1-b] nih.govmdpi.combrieflands.comthiadiazole derivatives were tested, with compound 5f showing the highest inhibitory activity (98%) with a MIC of 3.14 μg/ml against the H37Rv strain. core.ac.uk Another study highlighted derivative 7b from an imidazo[2,1-b]thiazole–hydrazine-thiazole series as the most promising, with a MIC of 0.98 μg/mL. researchgate.net

Interactive Data Table: In Vitro Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives

Compound SeriesSpecific DerivativeStrainActivity MeasurementValueReference
2,6-dimethyl-imidazo[2,1-b]thiazole-5-carboxamidesND-11543M. tuberculosisMIC0.0625 µM nih.gov
Benzo-[d]-imidazo-[2,1-b]-thiazolesIT10 (4-nitro phenyl)M. tuberculosis H37RaIC₅₀2.32 µM rsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazolesIT06 (2,4-dichloro phenyl)M. tuberculosis H37RaIC₅₀2.03 µM rsc.org
Imidazo[2,1-b] nih.govmdpi.combrieflands.comthiadiazoles5f (6-(4-nitrophenyl))M. tuberculosis H37RvMIC3.14 µg/mL core.ac.uk
Imidazo[2,1-b]thiazole–hydrazine-thiazoles7bM. tuberculosisMIC0.98 µg/mL researchgate.net

The mechanism of action for the antitubercular activity of imidazo[2,1-b]thiazole-5-carboxamides has been identified. These compounds target QcrB, a crucial component of the mycobacterial cytochrome bcc-aa3 super complex, which is vital for the electron transport chain. nih.gov Molecular docking studies of other active benzo-[d]-imidazo-[2,1-b]-thiazole derivatives suggest Pantothenate synthetase of M. tuberculosis as another potential target. rsc.org For broader antimicrobial activity, molecular docking studies on chalcone-based imidazo[2,1-b]thiazole derivatives were used to predict their potential as antimicrobial agents, confirming the in vitro results. bio-conferences.org

Anti-inflammatory Activity and Related Biochemical Pathways

Derivatives of the imidazo[2,1-b]thiazole scaffold have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

A series of imidazo[2,1-b]thiazole analogs featuring a 6-(4-(methylsulfonyl)phenyl) group, a known COX-2 pharmacophore, were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes in vitro. brieflands.comnih.govnih.gov All tested compounds in this series were found to be selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values ranging from 0.08 to 0.16 µM. brieflands.comnih.gov

The potency and selectivity were influenced by the nature and size of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. brieflands.comnih.gov The most potent and selective compound identified in the study was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (compound 6a), which exhibited an IC₅₀ for COX-2 of 0.08 µM and an IC₅₀ for COX-1 greater than 100 µM, resulting in a high selectivity index. brieflands.comnih.gov These findings indicate that the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole structure is a suitable scaffold for designing selective COX-2 inhibitors. brieflands.comnih.gov

Interactive Data Table: In Vitro COX-1/COX-2 Inhibition by 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives

CompoundSubstituent at C-5COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
6aN,N-dimethylaminomethyl>1000.08>1250 brieflands.comnih.govresearchgate.net
6bN,N-diethylaminomethyl>1000.09>1111 brieflands.comnih.govresearchgate.net
6cPyrrolidin-1-ylmethyl>1000.11>909 brieflands.comnih.govresearchgate.net
6dPiperidin-1-ylmethyl>1000.10>1000 brieflands.comnih.govresearchgate.net
6eMorpholin-4-ylmethyl>1000.12>833 brieflands.comnih.govresearchgate.net
6f4-Methylpiperazin-1-ylmethyl50.20.16313.7 brieflands.comnih.govresearchgate.net
6g4-Phenylpiperazin-1-ylmethyl75.30.15502 brieflands.comnih.govresearchgate.net

Anti-inflammatory Activity and Related Biochemical Pathways

Cellular Anti-inflammatory Responses

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated notable anti-inflammatory properties in cellular assays. Studies on related structures, such as indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, have shown effective inhibition of the release of pro-inflammatory cytokines. nih.gov In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, these compounds were found to suppress the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests that the core imidazo[2,1-b]thiazole structure is a promising framework for the development of new anti-inflammatory agents. Further research has indicated that the introduction of electron-withdrawing groups to the core structure can enhance this anti-inflammatory activity. nih.gov Additionally, 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles have been shown to inhibit in vitro neutrophil functions, including locomotion and degranulation, which are key processes in the inflammatory response. capes.gov.br

Other Biological Activities

Beyond its anti-inflammatory potential, 2,6-dimethylimidazo[2,1-b] nih.govmdpi.comthiazole and its related compounds have been evaluated for other biological activities, including enzyme inhibition, antioxidant capacity, and immunomodulatory effects.

The imidazo[2,1-b]thiazole core has been a foundation for the design of various enzyme inhibitors.

Human Carbonic Anhydrase (hCA) Isoforms: While direct inhibition data for 2,6-dimethylimidazo[2,1-b] nih.govmdpi.comthiazole on carbonic anhydrases is not specified, related thiazole and benzothiazole (B30560) sulfonamides have been extensively studied as inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov These isoforms include the cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.gov For instance, certain 2-amino-benzothiazole-6-sulfonamide derivatives have shown potent, subnanomolar to low nanomolar, and isoform-selective inhibition against hCA II, VII, and IX. nih.gov Thiamine (which contains a thiazole ring) and its analogues have also demonstrated inhibitory activity against hCA I, II, and VI, with K_I values in the micromolar and even nanomolar range for hCA II and VI. nih.gov

Cholinesterases (AChE and BChE): The thiazole nucleus is a key feature in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov Various series of thiazole derivatives have been synthesized and shown to exhibit significant in vitro inhibitory potential against both AChE and BChE, with IC₅₀ values often in the micromolar to nanomolar range. nih.govnih.gov For example, a series of benzimidazole-based thiazoles displayed IC₅₀ values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BChE. nih.gov

Table 1: Enzyme Inhibition Data for Selected Thiazole Derivatives

Compound ClassTarget EnzymeInhibition (IC₅₀ / K_I)Reference
Benzothiazole-6-sulfonamideshCA I84.1 - 2327 nM (K_I) nih.gov
Benzothiazole-6-sulfonamideshCA VII0.8 - 92.3 nM (K_I) nih.gov
Thiamine analogueshCA I0.38 - 2.27 µM (K_I) nih.gov
Thiamine analogueshCA II0.085 - 0.784 µM (K_I) nih.gov
Thiamine analogueshCA VI0.062 - 0.593 µM (K_I) nih.gov
Benzimidazole-based thiazolesAChE0.10 - 11.10 µM (IC₅₀) nih.gov
Benzimidazole-based thiazolesBChE0.20 - 14.20 µM (IC₅₀) nih.gov
Thiazole analoguesBChE1.59 - 389.25 µM (IC₅₀) nih.gov
Thiazole analoguesAChE21.3 - 48.72 µM (IC₅₀) nih.gov

The antioxidant capacity of thiazole derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.govresearchgate.netmdpi.com In this test, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. mdpi.comnih.gov Several studies on various thiazole-containing compounds have reported their potential as radical scavengers. For instance, a series of 6,7-dihydro-5H-imidazo[2,1-b] nih.govmdpi.comthiazine derivatives showed moderate to weak DPPH radical scavenging activity, with IC₅₀ values for the most active compounds being determined. dmed.org.ua The antioxidant activity is influenced by the nature and position of substituents on the thiazole ring system. researchgate.net

Table 2: Antioxidant Activity of Selected Thiazole Derivatives (DPPH Assay)

Compound SeriesActivityReference
6,7-dihydro-5H-imidazo[2,1-b] nih.govmdpi.comthiazinesModerate radical scavenging activity (25.0% to 66.3% at 5 mM) dmed.org.ua
Thiosemicarbazide derivativesModerate to weak DPPH radical scavenging activity (IC₅₀ = 20.96 to 106.7 µM) researchgate.net

The immunomodulatory potential of the thiazole scaffold has been noted in several studies. Certain thiazole derivatives have been found to possess immunomodulatory properties, indicating their ability to influence the immune response. nih.gov For example, some newly synthesized 1,3-thiazole compounds have displayed effective cytotoxic and immunomodulatory potentials on J774A.1 macrophages and other cell lines. nih.gov This suggests that the core thiazole structure can be modified to create compounds with specific effects on immune cells.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of imidazo[2,1-b]thiazole (B1210989) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. SAR studies have revealed that modifications at various positions can modulate potency and selectivity for different biological targets.

For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a new series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives was synthesized. nih.gov The study demonstrated that the type and size of the amine substituent at the C-5 position significantly affected both the potency and selectivity of COX-2 inhibition. nih.gov The N,N-dimethylamino derivative (6a) was identified as the most potent, while larger substituents like diethylamino or dipropylamino led to a decrease in both potency and selectivity. nih.gov

In the context of antimycobacterial agents, substitutions on the imidazo[2,1-b]thiazole ring have been shown to be critical for activity. A study on imidazo[2,1-b]thiazole-hydrazone-thiazoles found that the presence of a chlorophenyl, pyridine, or coumarin (B35378) moiety on the thiazole (B1198619) ring was significantly related to antimycobacterial activity. nih.gov Another study on benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives identified that a 4-nitrophenyl moiety (IT10) and a 2,4-dichlorophenyl moiety (IT06) resulted in significant activity against Mycobacterium tuberculosis. rsc.org

Furthermore, in the pursuit of anticancer agents, arylidenehydrazide derivatives of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid were synthesized. researchgate.net Compound 3b from this series, featuring a specific substitution pattern, exhibited broad-spectrum antiproliferative activity across numerous cancer cell lines. researchgate.net Thiocyano derivatives have also shown promise, exhibiting a good profile for treating genitourinary infections due to their activity against both bacteria and fungi. nih.govresearchgate.net

The table below summarizes the impact of various substituents on the biological activities of imidazo[2,1-b]thiazole derivatives.

Scaffold/Derivative Substituent and Position Biological Activity Key Findings Reference
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazoleAmine at C-5COX-2 InhibitionN,N-dimethylamino group showed the highest potency. Larger alkylamino groups decreased potency and selectivity. nih.gov
Imidazo[2,1-b]thiazole-hydrazone-thiazoleChlorophenyl, pyridine, or coumarin on thiazole ringAntimycobacterialThese substitutions were crucial for significant antimycobacterial activity. nih.gov
Benzo[d]imidazo[2,1-b]thiazole carboxamide4-nitrophenyl or 2,4-dichlorophenyl at C-6AntimycobacterialCompounds with these moieties displayed potent activity against M. tuberculosis. rsc.org
[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazideArylidenehydrazide at the 3-positionAnticancerExhibited broad-spectrum antiproliferative activity. researchgate.net
Imidazo[2,1-b]thiazoleThiocyano groupAntimicrobialShowed activity against bacteria and fungi relevant to genitourinary infections. nih.govresearchgate.net
Imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402)Chlorine at the aromatic ring of imidazothiazoleCarbonic Anhydrase II InhibitionCompounds with a chlorine substituent showed potent inhibitory activity. nih.gov

Rational Design of Imidazo[2,1-b]nih.govnih.govthiazole Derivatives and Analogues

The rational design of novel imidazo[2,1-b]thiazole derivatives often involves leveraging the known SAR of the scaffold to create compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. This approach has been successfully applied in the development of inhibitors for various enzymes and receptors.

One notable example is the design of selective COX-2 inhibitors. Based on the established pharmacophore for COX-2 selectivity, researchers designed a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives. nih.gov This design incorporated the methylsulfonylphenyl group, a key feature of many selective COX-2 inhibitors, onto the imidazo[2,1-b]thiazole scaffold. nih.gov

In the field of antimycobacterial drug discovery, imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives were designed based on previously reported inhibitors of Mycobacterium tuberculosis pantothenate synthetase (MTB PS). nih.gov This rational approach led to the synthesis of compounds with significant inhibitory activity against the target enzyme and potent in vitro and in vivo antimycobacterial effects. nih.gov Similarly, another study focused on designing imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, which also showed promise as antimycobacterial agents. rsc.org

The design of pan-RAF inhibitors for melanoma treatment also utilized the imidazo[2,1-b]thiazole scaffold. acs.org Through rational design, synthesis, and in vitro screening, new derivatives were discovered that showed potent pan-RAF inhibition and promising anti-melanoma activity. acs.org

The following table presents examples of rationally designed imidazo[2,1-b]thiazole derivatives and their intended biological targets.

Designed Derivative Class Biological Target Design Strategy Outcome Reference
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivativesCOX-2Incorporation of a known COX-2 pharmacophore (methylsulfonylphenyl group).Development of potent and selective COX-2 inhibitors. nih.gov
Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivativesMycobacterium tuberculosis Pantothenate Synthetase (MTB PS)Based on previously reported MTB PS inhibitors.Identification of potent inhibitors with in vivo efficacy. nih.gov
Imidazo[2,1-b]thiazole derivativesPan-RAF KinasesRational design, synthesis, and screening for anti-melanoma activity.Discovery of potent pan-RAF inhibitors with in vivo activity. acs.org
Imidazo[2,1-b]thiazole-5-carboxamidesMycobacterium tuberculosisTargeting QcrB, a component of the electron transport chain.Development of potent antitubercular agents. researchgate.net

Hybridization Strategies with Other Bioactive Scaffolds (e.g., indole (B1671886), pyrazoline, thiadiazole)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop compounds with improved or novel biological activities. The imidazo[2,1-b]thiazole scaffold has been successfully hybridized with various other bioactive heterocyclic systems.

Indole Hybrids: The combination of the imidazo[2,1-b]thiazole and indole rings has been explored for anti-inflammatory and anticancer properties. researchgate.net The rationale is that both scaffolds possess significant biological activities, and their combination could lead to synergistic effects. researchgate.net

Pyrazoline and Thiazole Hybrids: The 2-pyrazoline (B94618) scaffold is known for its anti-infective properties. nih.gov Hybrid compounds linking a thiazole ring to a 2-pyrazoline have been investigated for antimicrobial activity. nih.gov Similarly, the hybridization of the imidazo[2,1-b]thiazole system with another thiazole ring has been employed to create potent antimycobacterial agents. nih.gov

Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring is another heterocycle with a broad spectrum of biological activities. nih.gov Hybrid molecules incorporating both the imidazo[2,1-b]thiazole and 1,3,4-thiadiazole moieties have been synthesized and evaluated for their anticancer potential. researchgate.net

Other Hybrids: The imidazo[2,1-b]thiazole core has also been coupled with natural products like noscapine (B1679977) to create novel anticancer agents. acs.org Furthermore, hybridization with piperazine has led to the development of carbonic anhydrase inhibitors. nih.gov

The table below details various hybridization strategies involving the imidazo[2,1-b]thiazole scaffold.

Hybrid Scaffold Bioactive Moiety Targeted Biological Activity Key Findings Reference
Imidazo[2,1-b]thiazole-IndoleIndoleAnti-inflammatory, AnticancerCombination shows potential for potent anti-inflammatory effects. researchgate.net
Imidazo[2,1-b]thiazole-ThiazoleThiazoleAntimycobacterialResulted in hybrid compounds with promising antimycobacterial activity. nih.gov
Imidazo[2,1-b]thiazole-Thiadiazole1,3,4-ThiadiazoleAnticancerSynthesis of new thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety. researchgate.net
Imidazo[2,1-b]thiazole-NoscapineNoscapine (natural product)AnticancerCoupling resulted in novel analogues with anticancer activity. acs.org
Imidazo[2,1-b]thiazole-PiperazinePiperazineCarbonic Anhydrase InhibitionLed to the development of selective inhibitors of human carbonic anhydrase II. nih.gov

Influence of Stereochemistry on Biological Activity

The stereochemical configuration of molecules can have a profound impact on their biological activity, as stereoisomers can exhibit different affinities for chiral biological targets such as enzymes and receptors. In the context of imidazo[2,1-b]thiazole derivatives, the importance of stereochemistry is exemplified by the drug Levamisole.

Levamisole is the levorotatory (S)-enantiomer of the racemic compound Tetramisole. nih.gov While both enantiomers possess anthelmintic properties, Levamisole is also known for its significant immunomodulatory effects, which are not observed with the dextrorotatory (R)-enantiomer. nih.gov This clearly demonstrates that the three-dimensional arrangement of the atoms in the molecule is critical for its interaction with specific biological targets responsible for the immunomodulatory response.

Although extensive research on the stereospecific synthesis and differential biological evaluation of a wide range of chiral imidazo[2,1-b]thiazole derivatives is not broadly documented in the provided search results, the case of Levamisole serves as a potent reminder of the crucial role that stereochemistry can play in the pharmacological profile of this class of compounds. The development of chiral synthesis and separation methods for new imidazo[2,1-b]thiazole analogues could therefore unlock novel and more selective biological activities.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Complex Analogues

The synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives has traditionally relied on established, stepwise methods. However, the demand for molecular diversity and complexity is pushing chemists to develop more innovative and efficient synthetic routes.

Future efforts are increasingly focused on one-pot, multi-component domino cyclizations , which offer a streamlined approach to constructing the core scaffold and its analogues. researchgate.net These methods are advantageous due to their operational simplicity, high atom economy, and the ability to generate a wide array of substituted products from readily available starting materials. researchgate.netmdpi.com For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction, is being explored for the one-pot synthesis of imidazo[2,1-b]thiazoles, offering a greener and more efficient alternative to classical methods that often require harsh conditions and long reaction times. mdpi.com

Moreover, there is a significant push towards environmentally benign and sustainable synthetic protocols . This includes the use of green-promoting media like aloe vera/water mixtures and sustainable solvents such as glycerol. researchgate.net These approaches not only reduce the environmental impact but can also lead to shorter reaction times and higher yields without the formation of side products. researchgate.net Microwave-assisted synthesis in green media is another promising avenue, providing rapid and catalyst-free access to functionalized benzo[d]imidazo[2,1-b]thiazoles. nih.gov

The synthesis of complex natural product hybrids containing the imidazo[2,1-b]thiazole moiety is also a burgeoning area. For example, the conjugation of this scaffold with natural products like noscapine (B1679977) is being investigated to create novel anticancer agents, although this presents challenges due to the sensitivity of the natural product's structure. acs.org

Advanced Mechanistic Elucidation of Biological Activities

While numerous imidazo[2,1-b]thiazole derivatives have demonstrated potent biological activities, a deep and comprehensive understanding of their mechanisms of action at the molecular level is often still in its infancy. Future research will undoubtedly delve deeper into these mechanisms to facilitate rational drug design.

A key area of focus is the identification and validation of specific molecular targets. For many anticancer derivatives, for instance, tubulin has been identified as a key target. nih.govnih.govjohnshopkins.edu Future studies will likely employ advanced techniques to characterize the binding interactions in greater detail. This includes elucidating how these compounds occupy the colchicine (B1669291) binding site and their precise effects on microtubule dynamics. nih.govnih.gov For other biological activities, such as antimycobacterial effects, targets like pantothenate synthetase and QcrB are being investigated. rsc.orgresearchgate.net

Beyond target identification, a more profound understanding of the downstream cellular events is crucial. This involves detailed studies of apoptosis induction, including the roles of mitochondrial membrane potential disruption, caspase activation, and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.govjohnshopkins.edursc.org Flow cytometry and various staining assays will continue to be vital tools in these investigations. rsc.orgnih.govnih.gov

The challenge of drug resistance is another critical area for mechanistic studies. Understanding how resistance to imidazo[2,1-b]thiazole-based agents develops will be essential for creating next-generation compounds that can overcome these mechanisms.

Development of Novel Computational Models for Prediction and Design

In silico approaches are becoming indispensable tools in modern drug discovery, and the field of imidazo[2,1-b]thiazole chemistry is no exception. The development and application of sophisticated computational models are set to accelerate the design and optimization of new derivatives.

Molecular docking studies are already widely used to predict the binding modes of imidazo[2,1-b]thiazole derivatives with their putative biological targets, such as tubulin, DNA, and various enzymes. tandfonline.comrsc.orgnih.gov These studies provide valuable insights into the structure-activity relationships (SAR) and help in the rational design of more potent and selective inhibitors. nih.gov Future models will likely incorporate greater flexibility and more accurate scoring functions to improve their predictive power.

Beyond simple docking, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are becoming standard practice. rsc.orgnih.govelsevierpure.com These models allow for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles or potential toxicities, saving significant time and resources in the drug development pipeline.

The integration of quantum mechanics (QM) methods, such as Density Functional Theory (DFT), will provide a deeper understanding of the electronic properties of these molecules, which can be correlated with their biological activities. tandfonline.com The development of quantitative structure-activity relationship (QSAR) models will also continue to be a valuable tool for predicting the biological activity of novel compounds based on their physicochemical properties.

Exploration of New Application Areas

While the primary focus of imidazo[2,1-b]thiazole research has been in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents, the unique chemical properties of this scaffold suggest its potential in a broader range of applications. researchgate.netnih.govresearchgate.netmdpi.com

One promising, yet less explored, area is agrochemicals . There are reports of imidazo[2,1-b]thiazole derivatives exhibiting herbicidal and insecticidal activity. nih.govscilit.com Future research could systematically explore the structural requirements for potent and selective herbicidal or insecticidal action, potentially leading to the development of new crop protection agents. The synthesis of sulfonylurea compounds incorporating the imidazo[2,1-b]thiazole moiety is one such avenue that has been explored for herbicidal activity. scilit.com

The field of veterinary medicine also presents opportunities. For example, novel 5,6-diarylimidazo[2,1-b] tandfonline.comresearchgate.netthiazoles have been synthesized and evaluated as potent anticoccidial agents for treating parasitic infections in animals. nih.gov

In the realm of materials science , the unique photophysical properties of some imidazo[2,1-b]thiazole derivatives could be harnessed. Their fused aromatic structure suggests potential applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes, although this remains a largely unexplored area.

Finally, the potential for these compounds to act as catalysts in organic synthesis is another intriguing possibility that warrants investigation, given the presence of multiple heteroatoms that could coordinate with metal centers.

Strategies for Overcoming Research Challenges in Imidazo[2,1-b]thiazole Chemistry

Despite the significant progress, several challenges remain in the field of imidazo[2,1-b]thiazole chemistry. Addressing these challenges will be key to unlocking the full potential of this versatile scaffold.

A major challenge lies in achieving isoform-selective inhibition . For instance, in the development of carbonic anhydrase inhibitors, many imidazo[2,1-b]thiazole derivatives show activity but lack selectivity for specific isoforms, which is crucial for minimizing off-target effects. nih.gov Future strategies will involve structure-based design and the synthesis of hybrid molecules to achieve better selectivity. nih.gov

Improving the aqueous solubility and bioavailability of these often-hydrophobic compounds is another critical hurdle. The development of novel formulations, prodrug strategies, and the incorporation of polar functional groups into the molecular structure are all viable approaches to address this issue.

The synthesis of structurally complex and sterically hindered analogues remains a challenge. Overcoming this will require the development of more robust and versatile synthetic methodologies, potentially involving novel catalytic systems or flow chemistry techniques. researchgate.net

Q & A

Q. How can researchers ensure reproducibility in biological assays for these compounds?

  • Methodological Answer : Standardize protocols (CLSI guidelines for antimicrobial assays) and use reference strains (ATCC). Cross-validate IC₅₀ values via orthogonal assays (e.g., MTT vs. apoptosis flow cytometry for cytotoxicity) . Publish full synthetic procedures, including solvent purity and reaction times .

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